molecular formula C9H9NO B1310617 6,7-dihydro-5H-isoquinolin-8-one CAS No. 21917-88-4

6,7-dihydro-5H-isoquinolin-8-one

Cat. No.: B1310617
CAS No.: 21917-88-4
M. Wt: 147.17 g/mol
InChI Key: WFZAOWUFFCIBNP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-isoquinolin-8-one: is a heterocyclic organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol It is a derivative of isoquinoline, characterized by a fused bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-isoquinolin-8-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the above-mentioned synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-isoquinolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dihydro-5H-isoquinolin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-isoquinolin-8-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may modulate neurotransmitter levels or inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 6,7-dihydro-5H-isoquinolin-8-one.

    Quinoline: A structurally similar compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A more saturated derivative of isoquinoline.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a carbonyl group at the 8-position. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6,7-dihydro-5H-isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAOWUFFCIBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455302
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21917-88-4
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21917-88-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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